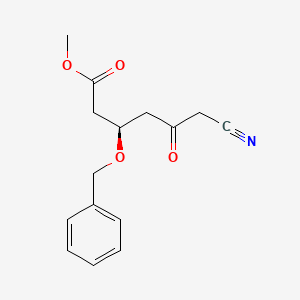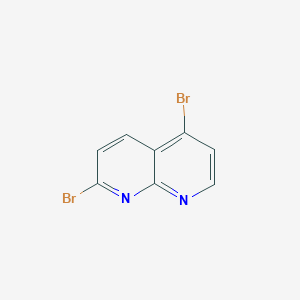
N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by the presence of a tert-butyl group, a methyl group, and a trimethylsilyl group attached to a benzene ring, which is further connected to a sulfonamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with tert-butylamine and trimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or organometallic compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amines in multi-step synthesis processes.
Biology:
- Potential applications in the development of new pharmaceuticals due to its sulfonamide moiety, which is known for its antibacterial properties.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide is largely dependent on its application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exhibiting antibacterial activity. The tert-butyl and trimethylsilyl groups can influence the compound’s lipophilicity and steric properties, affecting its interaction with molecular targets.
Comparación Con Compuestos Similares
N-Butylbenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl and trimethylsilyl group.
N-tert-Butyl-4-methylbenzenesulfonamide: Lacks the trimethylsilyl group.
N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide: Contains a bromo group instead of a trimethylsilyl group.
Uniqueness:
- The presence of the trimethylsilyl group in N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide imparts unique steric and electronic properties, making it distinct from other sulfonamides.
- The combination of tert-butyl and trimethylsilyl groups can enhance the compound’s stability and lipophilicity, potentially improving its performance in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89902-37-4 |
|---|---|
Fórmula molecular |
C14H25NO2SSi |
Peso molecular |
299.51 g/mol |
Nombre IUPAC |
N-tert-butyl-4-methyl-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C14H25NO2SSi/c1-12-8-10-13(11-9-12)18(16,17)15(14(2,3)4)19(5,6)7/h8-11H,1-7H3 |
Clave InChI |
NHOJUEYUGJEGQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)




![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)



![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)
